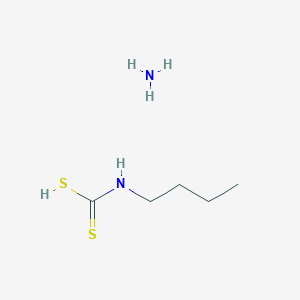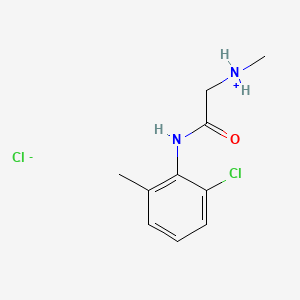![molecular formula C21H33ClN2O B15345493 (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride CAS No. 6314-77-8](/img/structure/B15345493.png)
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a diethylaminoethyl group, and a phenylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 3-phenylprop-2-enoyl chloride to form the intermediate (E)-N-cyclohexyl-3-phenylprop-2-enamide. This intermediate is then reacted with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as a building block for more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme activity or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an analgesic or anti-inflammatory agent, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-[2-(dimethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- N-cyclohexyl-N-[2-(methylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
- N-cyclohexyl-N-[2-(ethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride
Uniqueness
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride is unique due to its specific structural features, such as the presence of both cyclohexyl and diethylaminoethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6314-77-8 |
|---|---|
Molecular Formula |
C21H33ClN2O |
Molecular Weight |
365.0 g/mol |
IUPAC Name |
(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H32N2O.ClH/c1-3-22(4-2)17-18-23(20-13-9-6-10-14-20)21(24)16-15-19-11-7-5-8-12-19;/h5,7-8,11-12,15-16,20H,3-4,6,9-10,13-14,17-18H2,1-2H3;1H/b16-15+; |
InChI Key |
CCTHMDDPQVUOGE-GEEYTBSJSA-N |
Isomeric SMILES |
CCN(CC)CCN(C1CCCCC1)C(=O)/C=C/C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)CCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


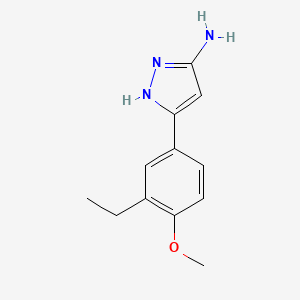
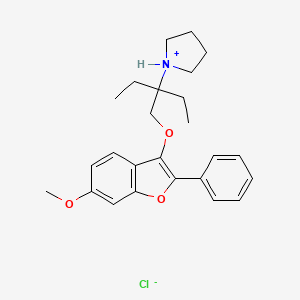
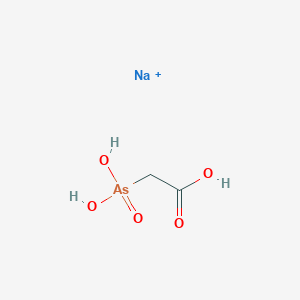

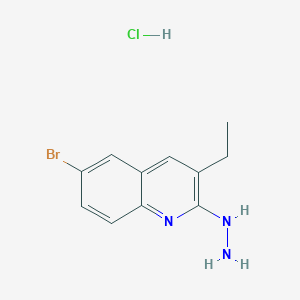
![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)
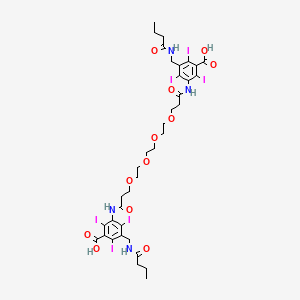
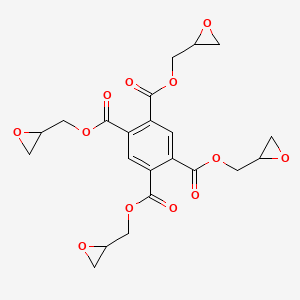
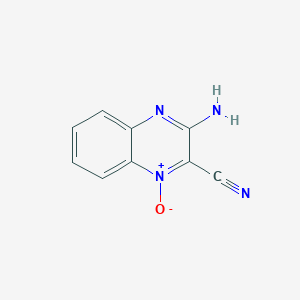


![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
